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Compound of Interest

Compound Name:
Ethyl 2-hydroxy-4-

methylpyrimidine-5-carboxylate

Cat. No.: B1297359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Ethyl 2-hydroxy-4-
methylpyrimidine-5-carboxylate. Due to the limited availability of direct experimental spectra

in public databases, this document presents predicted spectral data based on the compound's

structure and known spectral characteristics of similar pyrimidine derivatives. It also includes

comprehensive, generalized experimental protocols for acquiring such data, intended to guide

researchers in their own analytical work.

Predicted Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Ethyl 2-hydroxy-4-methylpyrimidine-5-
carboxylate. These predictions are based on the analysis of functional groups and the known

spectral behavior of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~12.0 - 13.0 Singlet (broad) 1H -OH (Hydroxy)

~8.5 Singlet 1H C6-H (Pyrimidine ring)

~4.3 Quartet 2H -OCH₂- (Ethyl ester)

~2.5 Singlet 3H -CH₃ (Methyl)

~1.3 Triplet 3H -CH₃ (Ethyl ester)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~170 C=O (Ester carbonyl)

~165 C2-OH (Pyrimidine ring)

~160 C4 (Pyrimidine ring)

~150 C6 (Pyrimidine ring)

~110 C5 (Pyrimidine ring)

~60 -OCH₂- (Ethyl ester)

~20 -CH₃ (Methyl)

~14 -CH₃ (Ethyl ester)

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 2800 Broad O-H stretch (Hydroxy)

~3100 Medium C-H stretch (Aromatic)

~2980 Medium C-H stretch (Aliphatic)

~1720 Strong C=O stretch (Ester)

~1650 Strong C=N stretch (Pyrimidine ring)

~1600, ~1480 Medium C=C stretch (Pyrimidine ring)

~1250 Strong C-O stretch (Ester)

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

182 [M]⁺ (Molecular ion)

154 [M - CO]⁺ or [M - C₂H₄]⁺

137 [M - OEt]⁺

110 Fragmentation of the pyrimidine ring

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited. These

protocols are standard for the analysis of pyrimidine derivatives and can be adapted for Ethyl
2-hydroxy-4-methylpyrimidine-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh 5-10 mg of the purified Ethyl 2-hydroxy-4-methylpyrimidine-5-
carboxylate.
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Transfer the sample to a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Cap the tube and vortex or sonicate until the sample is completely dissolved.

2. ¹H NMR Acquisition:

The ¹H NMR spectra can be recorded on a 300 MHz or 400 MHz spectrometer.[1]

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard.

A typical experiment would involve acquiring 16 to 64 scans with a relaxation delay of 1-2

seconds.

3. ¹³C NMR Acquisition:

The ¹³C NMR spectra can be recorded on the same spectrometer at a corresponding

frequency (e.g., 75 MHz or 100 MHz).

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle.

The mixture should be homogenous.

Place the mixture into a pellet-forming die and press under high pressure to form a

transparent or semi-transparent pellet.

2. IR Spectrum Acquisition:
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The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Place the KBr pellet in the sample holder of the spectrometer.

Record the spectrum typically in the range of 4000-400 cm⁻¹.

Perform a background scan with an empty sample holder before running the sample.

Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent

such as methanol or acetonitrile.

2. Mass Spectrum Acquisition (Electron Ionization - EI):

The mass spectrum can be recorded on a mass spectrometer, often coupled with a Gas

Chromatograph (GC-MS).

The sample is introduced into the ion source, which is typically heated to 200-250°C.

An electron beam with an energy of 70 eV is used to ionize the sample molecules.

The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a chemical

compound like Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate.
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Caption: Workflow for Synthesis and Spectral Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of Ethyl 2-hydroxy-4-
methylpyrimidine-5-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1297359#spectral-data-nmr-ir-mass-of-
ethyl-2-hydroxy-4-methylpyrimidine-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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